molecular formula C11H17N3O B12265440 1-(6-Methoxypyrazin-2-yl)azepane

1-(6-Methoxypyrazin-2-yl)azepane

Cat. No.: B12265440
M. Wt: 207.27 g/mol
InChI Key: XBQWGXKUMUHAPF-UHFFFAOYSA-N
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Description

1-(6-Methoxypyrazin-2-yl)azepane is a heterocyclic organic compound featuring a seven-membered azepane ring fused with a pyrazine moiety substituted with a methoxy group at the 6-position. The azepane ring contributes conformational flexibility, while the 6-methoxypyrazine group introduces steric and electronic effects that influence molecular interactions, particularly in medicinal chemistry contexts such as enzyme inhibition or receptor binding.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(6-methoxypyrazin-2-yl)azepane

InChI

InChI=1S/C11H17N3O/c1-15-11-9-12-8-10(13-11)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3

InChI Key

XBQWGXKUMUHAPF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1)N2CCCCCC2

Origin of Product

United States

Chemical Reactions Analysis

1-(6-Methoxypyrazin-2-yl)azepane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, Lewis acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyrazin-2-yl)azepane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor by binding to target proteins and interfering with their function . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Azacycle Moieties: Azepane vs. Pyrrolidine vs. Morpholine

Key SAR studies highlight the impact of azacycle size and rigidity on potency (Table 1):

Compound Azacycle Relative Potency Key Observation
Compound 3 Pyrrolidine Moderate Smaller ring; limited flexibility
Compound 4 Morpholine Low Oxygen atom reduces basicity/activity
Compound 5 Azepane High Optimal ring size and flexibility
  • Azepane vs. Pyrrolidine : Azepane’s seven-membered ring provides greater conformational flexibility than pyrrolidine’s five-membered ring, enhancing interactions with target enzymes or receptors. This is exemplified by higher potency in azepane-containing inhibitors compared to pyrrolidine analogs .
  • Azepane vs. Morpholine : Morpholine’s oxygen atom disrupts basicity and reduces binding affinity, making azepane superior in potency .

Substituent Effects: Pyrazine vs. Pyridine vs. Benzene

The 6-methoxypyrazine group distinguishes 1-(6-Methoxypyrazin-2-yl)azepane from analogs with other aromatic systems:

Compound Aromatic Substituent Key Property
1-(6-Methoxypyrazin-2-yl)azepane 6-Methoxy-pyrazine Enhanced hydrogen bonding and steric bulk
1-(Pyridin-3-yl)azepane Pyridine Basic nitrogen; altered electronic effects
AM-1220 Indole-naphthalenyl Cannabinoid receptor affinity
  • Pyrazine vs.
  • Methoxy Group : The 6-methoxy substituent in pyrazine adds steric bulk and electron-donating effects, modulating binding kinetics .

Isomerism and Pharmacological Implications

Isomeric variations in azepane derivatives significantly affect activity:

  • AM-2233 Isomers : The azepane isomer of AM-2233 (compound 2 in ) exhibits distinct receptor-binding profiles compared to its piperidine counterpart, underscoring the importance of azepane’s ring conformation .
  • AB-005 Isomers : The azepane isomer of AB-005 (compound 60 in ) was reported alongside its piperidine analog, highlighting regulatory interest in isomer-specific bioactivity .

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